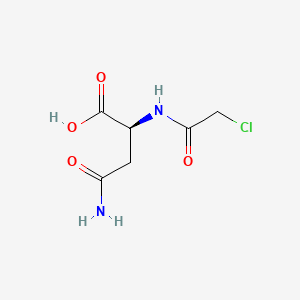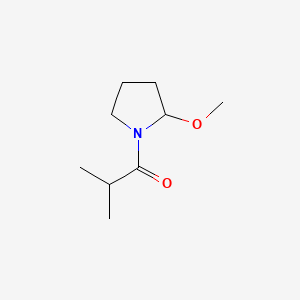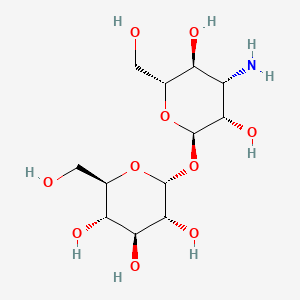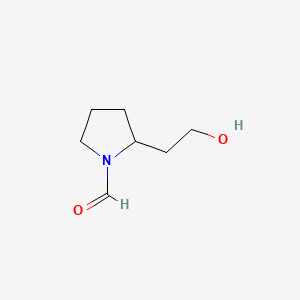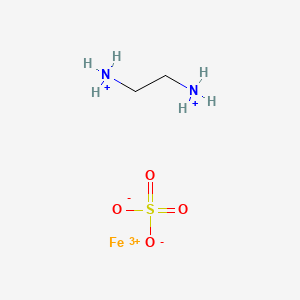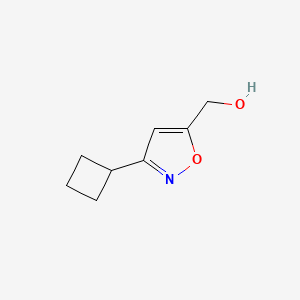
DIMETHYLSILOXANE, ETHYLENE OXIDE BLOCK COPOLYMER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsiloxane, ethylene oxide block copolymer (polysiloxane) belongs to a group of polymeric organosilicon compounds that are commonly referred to as silicones . It is used as a lubricant, leveling aid, anti-fog, and anti-static agent . It is not readily biodegradable, is not expected to bioaccumulate nor be substantially toxic to environmental receptors .
Synthesis Analysis
A poly (dimethylsiloxane)-poly (ethylene oxide) (PDMS-PEO) vinyl terminated block copolymer has been synthesized via a simple hydrosilylation reaction between hydride-terminated PDMS and PEO divinyl ether .Molecular Structure Analysis
The molecular structure of the copolymer consists of a dimethylsiloxane molecular backbone in which some of the methyl groups are replaced by polyalkylenoxy or pyrrolidone groups linked through a propyl group to the silicone atom .Chemical Reactions Analysis
The copolymer has been used in the fabrication of flexible capillary microfluidic channel (FCMC) devices. The m-PDMS was fabricated by blending polydimethylsiloxane-ethylene oxide (60–70%) block copolymer (PDMS-b-PEO) additive with pre-PDMS .Physical And Chemical Properties Analysis
The copolymer is a pale yellow clear viscous liquid with a polyether odor . It has a boiling point of 205°C , a density of 1,007 kg/m3 at 25°C , and a viscosity of 24 mPA s (dynamic) (temperature not provided) .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
117272-76-1 |
|---|---|
Molecular Formula |
C15H40O5Si4 |
Molecular Weight |
412.82 |
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C15H40O5Si4/c1-16-13-14-17-12-11-15-24(10,19-22(5,6)7)20-23(8,9)18-21(2,3)4/h11-15H2,1-10H3 |
InChI Key |
ORMZLCYXFALIGS-UHFFFAOYSA-N |
SMILES |
COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




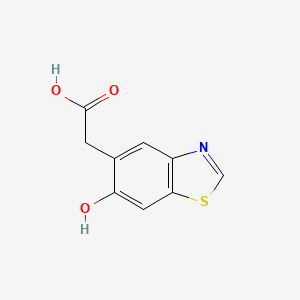
![6-(Bromomethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B568199.png)
